3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-13-8-10-14(11-9-13)27-12-4-7-17(23)22-18-15-5-2-3-6-16(15)26-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWNHCDOYYDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: It has shown promise in biological assays for its anti-tumor and antibacterial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest structural analog in the provided evidence is 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 887896-12-0) . Below is a comparative analysis:
Implications of Structural Variations
Steric Effects : The 4-methoxyphenyl-thioether chain in the target compound may introduce steric bulk, which could influence binding pocket accessibility in biological targets. In contrast, the ethylbutanamido group in the analog is less bulky, possibly reducing steric hindrance.
Electronic Properties : The methoxyphenyl group in both compounds facilitates π-π stacking interactions, but its placement on the thioether (target) versus the carboxamide (analog) alters the electronic distribution across the molecule.
Research Findings and Limitations
- Synthetic Accessibility : The analog (CAS: 887896-12-0) is reported with 95%+ purity and is marketed for R&D use , suggesting it is synthetically tractable. The target compound’s thioether linkage may require specialized protocols for stable synthesis.
- Biological Activity: No direct comparative pharmacological data are available in the provided evidence. However, the structural differences imply divergent target selectivity. For example, the thioether group in the target compound could modulate redox activity or metal chelation, which is absent in the analog.
- Thermodynamic Stability : The sulfur atom in the thioether may introduce conformational flexibility or susceptibility to oxidation compared to the alkyl chain in the analog.
Biological Activity
3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxyphenyl thioether substitution and an amide functional group. Its molecular formula is , and it exhibits properties typical of benzofuran derivatives, which are known for their diverse pharmacological activities.
Biological Activity Overview
Research has indicated that benzofuran derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many studies have highlighted the potential of benzofuran derivatives in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : These compounds may also play a role in modulating inflammatory pathways.
The anticancer properties of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that certain benzofuran derivatives can significantly reduce the viability of various cancer cell lines by inducing cell cycle arrest.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
A notable study focused on the effects of similar benzofuran derivatives on hepatocellular carcinoma (HCC) cells. The findings suggested that these compounds can downregulate key proteins involved in metastasis, such as integrin α7 and MMP-9, thereby inhibiting cell migration and invasion .
| Study | Cell Line | Concentration (μM) | Key Findings |
|---|---|---|---|
| Study A | Huh7 (HCC) | 0, 5, 10, 20, 40, 80 | Significant reduction in cell viability at >5 μM; IC50 at 48.22 μM (24h) |
| Study B | PLC/PRF/5 (HCC) | Non-cytotoxic concentrations | Inhibition of migration and invasion; downregulation of p53 |
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation.
Mechanisms
- Cytokine Modulation : By reducing the levels of TNF-α and IL-6, these compounds can help mitigate inflammatory responses.
- Inhibition of NF-kB Pathway : Some studies suggest that benzofurans can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into their efficacy:
- Study on Integrin α7 : Research indicated that downregulation of integrin α7 was associated with reduced metastatic potential in HCC cells treated with benzofuran derivatives .
- Cytotoxicity Assays : Various assays demonstrated that non-cytotoxic concentrations effectively inhibited migration and invasion without affecting normal hepatocyte viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
